molecular formula C7H7BrFN B098318 2-Bromo-6-fluoro-4-methylaniline CAS No. 18349-09-2

2-Bromo-6-fluoro-4-methylaniline

Cat. No. B098318
M. Wt: 204.04 g/mol
InChI Key: QVECFWRRZNGQDO-UHFFFAOYSA-N
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Patent
US09315457B2

Procedure details

6-fluoro-4-methylaniline 6 (15 kg) was added to a mixture of MTBE (92 L, 66.6 kg) calcium carbonate (12 kg) and water (135 kg), inerted and cooled to <5° C. Bromine (18.22 kg) was charged, keeping T<10° C. Age for 30 minutes at T<10° C. The batch was warmed to ˜18° C. and allowed to settle.
Quantity
15 kg
Type
reactant
Reaction Step One
Name
Quantity
92 L
Type
reactant
Reaction Step One
Name
Quantity
135 kg
Type
solvent
Reaction Step One
Quantity
18.22 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.CC(OC)(C)C.[Br:16]Br>O>[Br:16][C:6]1[CH:5]=[C:4]([CH3:9])[CH:3]=[C:2]([F:1])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
15 kg
Type
reactant
Smiles
FC1=CC(=CC=C1N)C
Name
Quantity
92 L
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
135 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.22 kg
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
inerted and cooled to <5° C
CUSTOM
Type
CUSTOM
Details
T<10° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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